molecular formula C15H22N2O3 B8147046 tert-butyl (R)-2-(4-aminophenyl)morpholine-4-carboxylate

tert-butyl (R)-2-(4-aminophenyl)morpholine-4-carboxylate

Cat. No.: B8147046
M. Wt: 278.35 g/mol
InChI Key: RYLFTAZSKDUPAA-ZDUSSCGKSA-N
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Description

Tert-butyl ®-2-(4-aminophenyl)morpholine-4-carboxylate is an organic compound that features a morpholine ring substituted with a tert-butyl ester group and an aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ®-2-(4-aminophenyl)morpholine-4-carboxylate typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated compound under basic conditions.

    Introduction of the Aminophenyl Group: The aminophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a halogenated benzene derivative reacts with the morpholine ring.

    Esterification: The tert-butyl ester group is introduced through esterification, typically using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of tert-butyl ®-2-(4-aminophenyl)morpholine-4-carboxylate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of tertiary butyl esters, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl ®-2-(4-aminophenyl)morpholine-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors.

    Industrial Applications: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl ®-2-(4-aminophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The aminophenyl group can form hydrogen bonds and other interactions with active sites, while the morpholine ring provides structural stability. The tert-butyl ester group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl ®-2-(4-hydroxyphenyl)morpholine-4-carboxylate: Similar structure but with a hydroxy group instead of an amino group.

    Tert-butyl ®-2-(4-methylphenyl)morpholine-4-carboxylate: Similar structure but with a methyl group instead of an amino group.

Uniqueness

Tert-butyl ®-2-(4-aminophenyl)morpholine-4-carboxylate is unique due to the presence of the aminophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The amino group allows for a wider range of chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and other fields.

Properties

IUPAC Name

tert-butyl (2R)-2-(4-aminophenyl)morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-8-9-19-13(10-17)11-4-6-12(16)7-5-11/h4-7,13H,8-10,16H2,1-3H3/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLFTAZSKDUPAA-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@@H](C1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 2-(4-nitro-phenyl)-morpholine-4-carboxylic acid tert-butyl ester (20 mg, 0.064 mmol) and Pd/C (5%, 2 mg) in methanol was stirred under hydrogen for 24 h. The catalyst was filtered off and washed with methanol. The filtrate was evaporated to give the title compound as an off-white solid (14 mg, 0.050 mmol, 78%). ESMS m/z 223 (M+H-tBu)+; 1H NMR (400 MHz, DMSO-d6) δ ppm 7.00 (d, J=8.3 Hz, 2H) 6.52 (d, J=8.3 Hz, 2H) 5.04 (s, 2H) 4.15 (dd, J=10.5, 2.5 Hz, 1H) 3.88 (dd, J=11.8, 2.5 Hz, 1H) 3.76 (d, J=12.8 Hz, 2H) 3.48 (td, J=11.7, 2.8 Hz, 1H) 2.92 (br. s., 1H) 2.77 (br. s., 1H) 1.41 (s, 9H).
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
2 mg
Type
catalyst
Reaction Step One
Yield
78%

Synthesis routes and methods II

Procedure details

tert-Butyl 2-(4-nitrophenyl)morpholine-4-carboxylate (I87) (100 mg, 0.324 mmol), activated charcoal (20 mg), iron(III) chloride hexahydrate (9 mg, 10 mol %), methanol (1 mL) and hydrazine hydrate (I62 mg, 1.62 mmol @ 50%) were refluxed together for five hours. The mixture was filtered through cotton, and the cotton washed with DCM (5 mL). The filtrate was evaporated, and redissolved in 95% ethanol (3 mL) and ethyl acetate (2 mL). A solution of ammonium chloride (173 mg. 3.24 mmol) in water (1 mL) was added, followed by indium powder (153 mg, 1.30 mmol). The mixture was refluxed for four hours then filtered. The collected solids were washed with DCM (20 mL) and the combined filtrates then diluted with water (10 mL) and saturated sodium bicarbonate (10 mL). The aqueous phase was washed with DCM (2×25 mL), the combined DCM extracts dried (phase separation filter) and evaporated. The residue was dissolved in 95% ethanol (3 mL), and treated at reflux with further indium powder (153 mg, 1.30 mmol) and ammonium chloride (173 mg. 3.24 mmol) in water (1 mL). After three hours the mixture was diluted with water (10 mL) and filtered. The collected solids were washed sequentially with ethyl acetate (25 mL) and saturated sodium bicarbonate (10 mL). The filtrate aqueous phase was separated, and washed with ethyl acetate (2×25 mL). The combined organic extracts were washed with brine (50 mL), dried and evaporated. The residue was chromatographed (12 g silica cartridge, 0-100% ethyl acetate/petroleum benzine 40-60° C.) to give the title compound (I88) (51.4 mg, 57% yield) as a yellow oil; 1H NMR (400 MHz, CDCl3) δ 7.19-7.12 (m, 2H), 6.71-6.63 (m, 2H), 4.33-4.25 (m, 1H), 4.03-3.85 (m, 3H), 3.73-3.60 (m, 3H), 3.02 (s, 1H), 2.84 (s, 1H). LCMS Method C: rt: 4.72 min; m/z 179.1 [M-Boc+2H]+.
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
20 mg
Type
reactant
Reaction Step Two
Quantity
1.62 mmol
Type
reactant
Reaction Step Two
Quantity
9 mg
Type
catalyst
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
173 mg
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
153 mg
Type
reactant
Reaction Step Four
Quantity
153 mg
Type
reactant
Reaction Step Five
Quantity
173 mg
Type
reactant
Reaction Step Five
Name
Quantity
1 mL
Type
solvent
Reaction Step Five
Yield
57%

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